![molecular formula C26H20N2O4 B2947575 (3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid CAS No. 745808-40-6](/img/structure/B2947575.png)
(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid” is a chemical compound with the CAS Number: 745808-40-6 . It has a molecular weight of 424.46 . The IUPAC name for this compound is (3E)-3- [3- (benzyloxy)benzylidene]-9-oxo-1,2,3,9-tetrahydropyrrolo [2,1-b]quinazoline-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H20N2O4/c29-25-22-10-9-20 (26 (30)31)15-23 (22)27-24-19 (11-12-28 (24)25)13-18-7-4-8-21 (14-18)32-16-17-5-2-1-3-6-17/h1-10,13-15H,11-12,16H2, (H,30,31)/b19-13+ . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Studies have developed new synthetic routes to quinazoline derivatives, demonstrating their applicability in creating various biologically active molecules. For example, research by Hoefnagel et al. (1993) presents new synthetic routes to 4-phenylquinazoline derivatives, highlighting methodologies that might be applicable to synthesizing the compound under mild conditions [Hoefnagel et al., 1993].
Antimicrobial Activity
Quinazoline derivatives have been evaluated for their antimicrobial properties. A study by Agui et al. (1977) synthesized novel quinolinecarboxylic acids that showed significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, indicating the potential of quinazoline derivatives as antimicrobial agents [Agui et al., 1977].
Antiulcer Agents
Derivatives of pyrrolo[2,1-b]quinazoline, closely related to the target compound, have been synthesized and evaluated for their antiulcer activity, suggesting potential therapeutic applications for quinazoline derivatives in treating gastric disorders [Doria et al., 1984].
Antiallergy and Chemotherapeutic Activities
Research has explored the antiallergy and chemotherapeutic potentials of quinazoline derivatives. For instance, Schwender et al. (1979) prepared substituted pyrido[2,1-b]quinazoline-8-carboxylic acids with significant antiallergy effects, highlighting the clinical potential of these compounds in allergy treatment [Schwender et al., 1979].
Photophysical Properties
Quinazoline-based fluorophores have been studied for their photophysical properties, indicating the role of quinazoline derivatives in developing new materials for optical and electronic applications [Padalkar & Sekar, 2014].
Eigenschaften
IUPAC Name |
(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-25-22-10-9-20(26(30)31)15-23(22)27-24-19(11-12-28(24)25)13-18-7-4-8-21(14-18)32-16-17-5-2-1-3-6-17/h1-10,13-15H,11-12,16H2,(H,30,31)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQNKZQUJUNYMB-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)C1=CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)/C1=C/C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

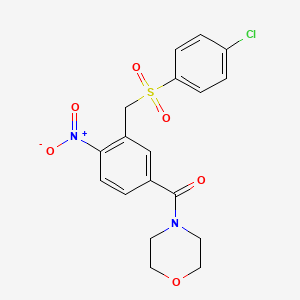
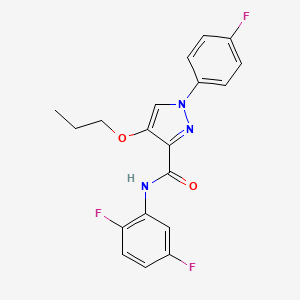
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
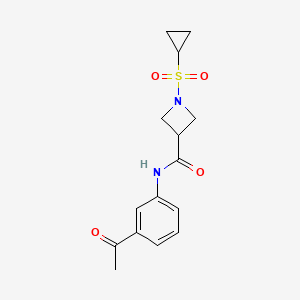
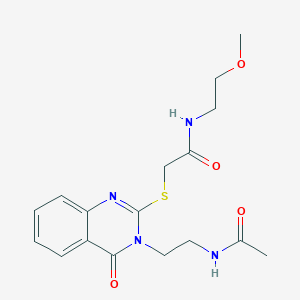
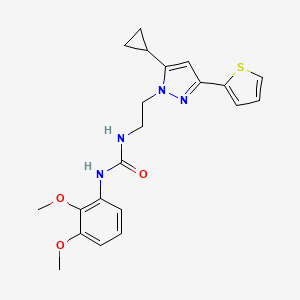
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)
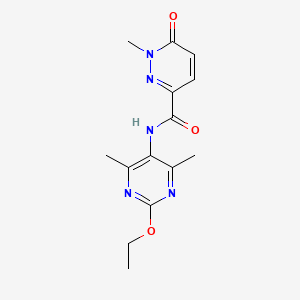
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)
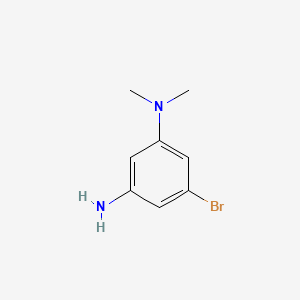
![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)
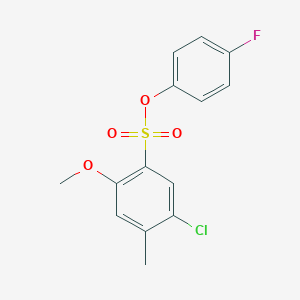

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)